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An In-depth Technical Guide on Early Research into the Efficacy of Leritrelvir Monotherapy

This technical guide provides a comprehensive overview of the early research on the efficacy
of Leritrelvir as a monotherapy for the treatment of mild to moderate COVID-19. The
information is intended for researchers, scientists, and drug development professionals,
presenting quantitative data, experimental protocols, and visual representations of the
mechanism of action and clinical trial workflow.

Mechanism of Action

Leritrelvir is an orally administered antiviral agent that functions as a peptidomimetic inhibitor
of the SARS-CoV-2 main protease (Mpro), also known as 3CL protease.[1][2] This enzyme is
critical for the replication of the virus as it is responsible for cleaving viral polyproteins into
functional non-structural proteins.[2] By binding to the active site of the Mpro, Leritrelvir blocks
this cleavage process, thereby disrupting viral replication and reducing the viral load in infected
individuals.[1][2] Preclinical studies have indicated that Leritrelvir has a potent antiviral activity
against various SARS-CoV-2 variants.[3][4]
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Caption: Mechanism of action of Leritrelvir in inhibiting SARS-CoV-2 replication.

Clinical Efficacy Data

The primary source of clinical data on Leritrelvir monotherapy is a multicenter, randomized,
double-blind, placebo-controlled phase 3 trial conducted in China.[4] This study evaluated the
efficacy and safety of Leritrelvir in adults with mild to moderate COVID-19 who did not require
hospitalization.[3][4]

Primary Efficacy Endpoint

The primary endpoint of the phase 3 trial was the time from the first dose to the sustained
clinical recovery of 11 COVID-19 symptoms.[4][5]
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. Leritrelvir Placebo Group Hazard Ratio
Metric p-value
Group (n=680) (n=679) (95% CiI)
Median Time to
Sustained 251.02 (IQR 271.33 (IQR
0.0022 1.20 (1.07-1.35)

Clinical Recovery  188.95-428.68)

(hours)

219.00-529.63)

Table 1: Time to
Sustained
Clinical Recovery
in the Intention-
to-Treat (ITT)

Population

Subgroup Analysis of Clinical Recovery

Further analysis revealed significant differences in the time to sustained clinical recovery in

specific subgroups.[3][4]

Subgroup

Difference in Median Time to Recovery
(Leritrelvir vs. Placebo)

Positive Viral Nucleic Acid Test <72 hours

33.9 hours shorter in the Leritrelvir group

Baseline Viral Load >8 log10 Copies/mL

51.3 hours shorter in the Leritrelvir group

Table 2: Subgroup Analysis for Median Time to

Sustained Clinical Recovery[3][4]

Virological Outcome

Leritrelvir demonstrated a significant

[3]14]

impact on viral load reduction compared to the placebo.
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Metric

Outcome

Viral Load Reduction on Day 4

0.82 10g10 copies/mL lower in the Leritrelvir

group compared to placebo

Table 3: Viral Load Reduction[3][4]

A phase 2 clinical trial also showed that Leritrelvir monotherapy resulted in a shorter duration

of viral shedding compared to placebo.[6]

Duration of Viral Shedding  Reduction vs. Placebo

Group

(hours) (days)
Leritrelvir Monotherapy 166 4.2
Placebo Not specified N/A

Table 4: Duration of Viral
Shedding in Phase 2 Trial[6]

Safety Profile

Leritrelvir monotherapy was found to have a good safety profile with no serious safety

concerns.
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Adverse Event (AE) . .
Leritrelvir Group (n=680) Placebo Group (n=679)

Category
Any Adverse Events 315 (46.46%) 292 (43.52%)
Treatment-Relevant AEs 218 (32.15%) 186 (27.72%)
Hypertriglyceridemia (=5% of

yp. ) il ( 79 (11.7%) 70 (10.4%)
participants)
Hyperlipidemia (=5% of

. 60 (8.8%) 52 (7.7%)

participants)
COVID-19 Pneumonia 1 2

Table 5: Incidence of Adverse
Events[4]

No participants in either group progressed to severe COVID-19 by day 29.[3][4]

Experimental Protocols
Phase 3 Clinical Trial Methodology

The pivotal phase 3 study was a randomized, double-blind, placebo-controlled, multicenter trial
conducted at 29 clinical sites in China.[4]

o Participants: Enrolled patients were between 18 and 75 years old with a diagnosis of mild or
moderate COVID-19 not requiring hospitalization.[3][4] Participants had a positive SARS-
CoV-2 nucleic acid test and at least one of 11 COVID-19 symptoms within 48 hours before
randomization.[3][4] The interval between the first positive test and randomization was no
more than 120 hours (5 days).[3][4]

o Randomization and Treatment: A total of 1359 patients were randomized in a 1:1 ratio to
receive either oral Leritrelvir (400 mg three times daily) or a placebo for a 5-day course.[4]

e Endpoints: The primary efficacy endpoint was the time to sustained clinical recovery of all 11
specified symptoms.[4][5] The safety endpoint was the incidence of adverse events.[4][5]
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¢ Analysis: The primary and safety analyses were performed on the intention-to-treat (ITT)

population.
Patient Screening
(Mild/Moderate COVID-19, 18-75 years)
Y
Inclusion Criteria Met
(Symptomatic, Positive Test < 5 days)

Randomization (1:1)
Leritrelvir Arm (n=680) Placebo Arm (n=679)
400 mg TID for 5 days Placebo for 5 days

[ 24-Day Follow-Up ]
Primary Endpoint Analysis Safety Endpoint Analysis
(Time to Sustained Clinical Recovery) (Incidence of Adverse Events)

Study Completion
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Caption: Workflow of the Phase 3 clinical trial for Leritrelvir monotherapy.

Preclinical Studies

Preclinical investigations demonstrated Leritrelvir's potent antiviral properties and favorable
pharmacokinetics.[6][7] An in vivo efficacy study in K18-hACE2 mice infected with the Delta
variant of SARS-CoV-2 showed dose-dependent inhibition of the virus.[6][7]

Dose Inhibition Rate
300 mg/kg 42.86%
600 mg/kg 100%

Table 6: In Vivo Efficacy of Leritrelvir in K18-
hACE2 Mice[6][7]

These studies also showed that Leritrelvir significantly reduced viral titers in the lungs of
infected mice and led to improvements in lung pathology.[6][7]

Conclusion

Early research, particularly a large-scale phase 3 clinical trial, indicates that Leritrelvir
monotherapy is an effective and well-tolerated treatment for adults with mild to moderate
COVID-19. It significantly reduces the time to clinical recovery and lowers viral load without
raising serious safety concerns. These findings suggest that Leritrelvir could be a valuable
therapeutic option, especially as it does not require co-administration with ritonavir, which can
simplify treatment regimens and reduce the potential for drug-drug interactions.[5][8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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